(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate
CAS No.: 157188-11-9
Cat. No.: VC21278093
Molecular Formula: C17H21FO4
Molecular Weight: 308.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157188-11-9 |
|---|---|
| Molecular Formula | C17H21FO4 |
| Molecular Weight | 308.34 g/mol |
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate |
| Standard InChI | InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3/b13-10+ |
| Standard InChI Key | CYELPLPLQCGHEV-JLHYYAGUSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C |
Introduction
(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate is a synthetic organic compound with potential applications in chemical, pharmaceutical, and material sciences. It is characterized by its unique molecular structure and properties, which make it of interest for research and development.
Chemical Identity
The compound's detailed chemical identity is as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate |
| CAS Number | 157188-11-9 |
| Molecular Formula | C17H21FO4 |
| Molecular Weight | 308.34 g/mol |
| SMILES Notation | CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C |
| InChI Identifier | InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3/b13-10+ |
| InChIKey | CYELPLPLQCGHEV-JLHYYAGUSA-N |
Structural Features
The compound features:
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A succinate backbone with ester groups at both ends.
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A tert-butyl group attached to one ester moiety.
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A benzylidene group substituted with a fluorine atom in the para-position, contributing to its electronic and steric properties.
Synthesis
The synthesis of (E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate typically involves a Claisen-Schmidt condensation reaction between an ethyl succinate derivative and 4-fluorobenzaldehyde. The reaction is catalyzed by a base such as potassium tert-butoxide in an ethanol solvent system.
Applications
Although specific applications of this compound are not extensively documented, its structural features suggest potential uses in:
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Pharmaceutical Research: The benzylidene group could interact with biological targets, making it useful in drug discovery.
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Material Science: The fluorinated aromatic ring may impart unique optical or electronic properties.
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Chemical Synthesis: As an intermediate for synthesizing more complex molecules.
Analytical Data
Key analytical data for the compound include:
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NMR Spectroscopy: Proton () and Carbon () NMR spectra would confirm the structure by identifying characteristic chemical shifts for the ester groups, aromatic protons, and the tert-butyl group.
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Mass Spectrometry (MS): The molecular ion peak at confirms the molecular weight.
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